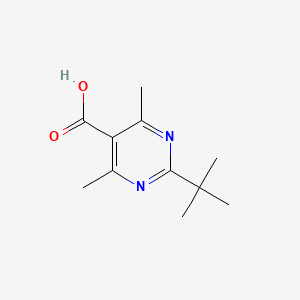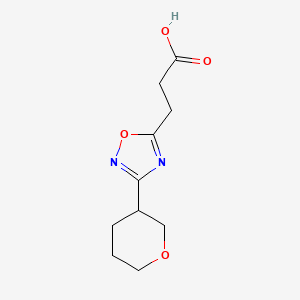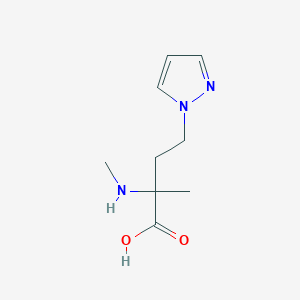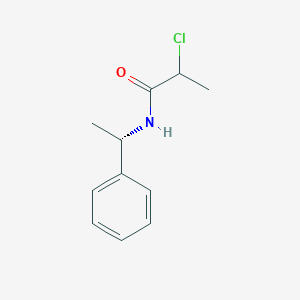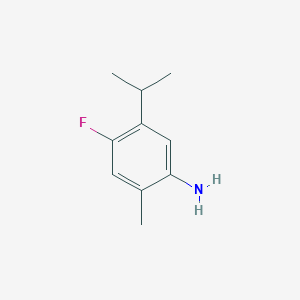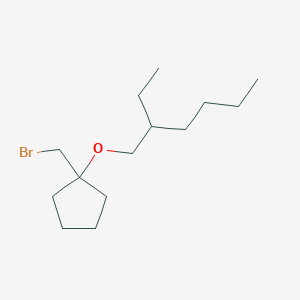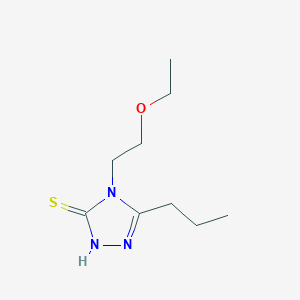
4-(2-Ethoxyethyl)-5-propyl-4h-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Ethoxyethyl)-5-propyl-4h-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms. This specific compound is characterized by the presence of an ethoxyethyl group at the 4-position, a propyl group at the 5-position, and a thiol group at the 3-position of the triazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethoxyethyl)-5-propyl-4h-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-ethoxyethyl hydrazine with propyl isothiocyanate, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Ethoxyethyl)-5-propyl-4h-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The ethoxyethyl and propyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Disulfide derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted triazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-(2-Ethoxyethyl)-5-propyl-4h-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-(2-Ethoxyethyl)-5-propyl-4h-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function. Additionally, the triazole ring can interact with various enzymes and receptors, influencing their activity. These interactions can result in the inhibition of microbial growth, reduction of inflammation, and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Ethoxyethyl)-4-phenylpiperidine: Similar in structure but with a piperidine ring instead of a triazole ring.
2-Ethoxyethyl acetate: Contains the ethoxyethyl group but lacks the triazole and thiol functionalities.
N-(2-Ethoxyethyl)piperidine derivatives: Similar in containing the ethoxyethyl group but with different core structures.
Uniqueness
4-(2-Ethoxyethyl)-5-propyl-4h-1,2,4-triazole-3-thiol is unique due to its combination of the triazole ring, ethoxyethyl group, propyl group, and thiol functionality. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industrial applications.
Propiedades
Fórmula molecular |
C9H17N3OS |
|---|---|
Peso molecular |
215.32 g/mol |
Nombre IUPAC |
4-(2-ethoxyethyl)-3-propyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C9H17N3OS/c1-3-5-8-10-11-9(14)12(8)6-7-13-4-2/h3-7H2,1-2H3,(H,11,14) |
Clave InChI |
RGGVGHQFBXTYMX-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NNC(=S)N1CCOCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







